molecular formula C15H13BrN6O2S B2940697 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714283-46-2

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2940697
CAS No.: 714283-46-2
M. Wt: 421.27
InChI Key: XXBXBYXMPIWJMU-UHFFFAOYSA-N
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Description

The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a bromo substituent at position 8 and a thioethyl-benzimidazole moiety at position 6. Purine derivatives are of significant interest in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and modulators of nucleic acid synthesis .

Properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O2S/c1-21-11-10(12(23)20-15(21)24)22(13(16)19-11)6-7-25-14-17-8-4-2-3-5-9(8)18-14/h2-5H,6-7H2,1H3,(H,17,18)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBXBYXMPIWJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Synthesis

The compound features a complex structure integrating a benzimidazole moiety with a thioether linkage and brominated purine core. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the benzimidazole nucleus : Utilizing 1H-benzimidazole as a starting material.
  • Thioether formation : Reaction with suitable thiol compounds to introduce the thioethyl group.
  • Bromination : Selective bromination at the 8-position of the purine ring.

This synthetic pathway allows for modifications that can enhance biological activity or selectivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds with similar structural motifs have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentrations (MICs) reported as low as 3.8 µM . The incorporation of the benzimidazole and thioether functionalities in our compound suggests a potential for similar antimicrobial effects.

CompoundMIC (µM)Target Pathogen
6p6.9M. tuberculosis
6z3.8M. tuberculosis
7-(... )TBDTBD

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, imidazole derivatives have been shown to exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer), with half-maximal inhibitory concentrations (IC50) ranging from 57.4 μM to 79.9 μM . Given its structural similarities, it is hypothesized that our compound may exert comparable effects.

Case Study: Cytotoxicity Evaluation
A recent evaluation of similar compounds indicated that certain benzimidazole derivatives could significantly inhibit cell proliferation in cancer lines:

CompoundCell LineIC50 (µM)
II1DLD-157.4
II1MCF-779.9
7-(... )TBDTBD

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of key enzymes : Many benzimidazole derivatives act by inhibiting enzymes crucial for microbial survival or cancer cell proliferation.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, potentially through interactions with mitochondrial pathways or DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Purine Derivatives

Key structural analogs differ primarily at positions 7 and 8:

Compound Name / ID Substituent at Position 8 Substituent at Position 7 Molecular Weight (g/mol) Biological Activity Reference
Target Compound Bromo 2-((1H-benzo[d]imidazol-2-yl)thio)ethyl ~461* Kinase inhibition (hypothesized)
476482-79-8 4-Methylpiperidin-1-yl 2-((1H-benzo[d]imidazol-2-yl)thio)ethyl 439.5 Kinase inhibitor (CCG-22374)
585557-81-9 Benzyl(methyl)amino 2-((1H-benzo[d]imidazol-2-yl)thio)ethyl N/A Undisclosed

*Estimated based on structural similarity to 476482-79-7.

  • Position 8 Modifications: The bromo group in the target compound may enhance electrophilic reactivity compared to the 4-methylpiperidin-1-yl group in 476482-79-8, which likely improves solubility and target binding .
  • Position 7 Modifications :

    • The thioethyl-benzimidazole group is conserved across analogs, suggesting its critical role in interactions with biological targets, such as kinase active sites .

Benzimidazole-Thioethyl Derivatives

highlights benzimidazole-thioethyl compounds (e.g., ZR-1 to ZR-8 ) with potent antimicrobial activity. Although these lack the purine core, their structural motifs provide insights:

Compound Substituent Activity Against C. albicans (MIC µg/mL) Reference
ZR-8 O-Methyl carbonothioate 3.40
Target Purine-linked thioethyl Undetermined
  • The thioethyl-benzimidazole moiety in ZR-8 contributes to antifungal activity by inhibiting ergosterol synthesis . In the target compound, this group may instead modulate kinase inhibition or nucleic acid interactions .

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